![molecular formula C12H14N2S B6302665 (R)-2-异丙基-2,3-二氢苯并[d]咪唑并[2,1-b]噻唑 CAS No. 1415839-18-7](/img/structure/B6302665.png)

(R)-2-异丙基-2,3-二氢苯并[d]咪唑并[2,1-b]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

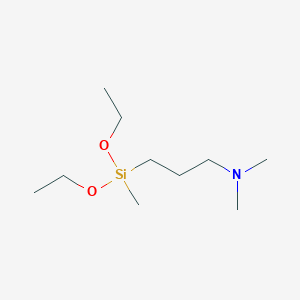

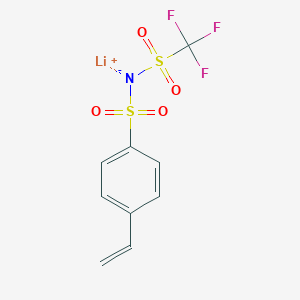

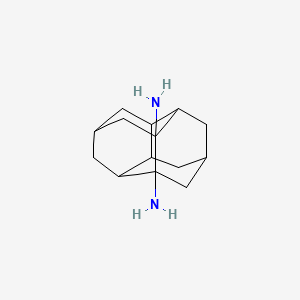

“®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” is a chemical compound that is used as a building block in research . It has a molecular formula of C12H14N2S and a molecular weight of 218.32 .

Molecular Structure Analysis

The molecular structure of “®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

“®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” has a molecular weight of 218.32 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用

Anticancer Agent

Benzo[d]imidazo[2,1-b]thiazoles have shown powerful anticancer properties. They have been evaluated for their anti-proliferative potential against various human cancer cell lines .

Anxiolytic

These compounds serve as potent non-sedative anxiolytics, providing a therapeutic option for anxiety without inducing sedation .

Alzheimer’s Disease Imaging

They have been used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients, aiding in the diagnosis and study of Alzheimer’s disease .

Kinase Inhibition

As kinase inhibitors, they play a role in regulating cellular activities such as signal transduction and are important in cancer treatment strategies .

Antimicrobial Activity

Imidazo[2,1-b]thiazole derivatives exhibit antimicrobial properties, making them valuable in the fight against microbial infections .

Anti-Mycobacterial Agents

These compounds are being explored for their potential as new anti-mycobacterial agents, which could lead to new treatments for diseases like tuberculosis .

Antiviral Properties

Some derivatives have shown promise as antiviral agents, which could be crucial in developing new therapies for viral infections .

Anti-Inflammatory and Antioxidant

They also possess anti-inflammatory and antioxidant activities, which can be beneficial in treating inflammatory diseases and combating oxidative stress .

作用机制

Target of Action

The primary target of ®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

The compound interacts with its target through a series of molecular interactions. It binds to the active site of the enzyme, likely through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions . This binding disrupts the normal function of the enzyme, leading to an inhibition of the biosynthesis of pantothenate .

Biochemical Pathways

The inhibition of pantothenate synthetase affects the biosynthesis of coenzyme A, a vital cofactor in numerous enzymatic reactions. This disruption can lead to a cascade of effects on various biochemical pathways within the bacterium, ultimately inhibiting its growth and proliferation .

Result of Action

The compound has been found to display potent activity against Mycobacterium tuberculosis. For instance, one derivative of the compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . These results suggest that the compound’s action leads to a significant inhibition of bacterial growth.

属性

IUPAC Name |

(2R)-2-propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-8(2)9-7-14-10-5-3-4-6-11(10)15-12(14)13-9/h3-6,8-9H,7H2,1-2H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFXELMCDBIMBQ-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN2C3=CC=CC=C3SC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN2C3=CC=CC=C3SC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95%](/img/structure/B6302642.png)

![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302657.png)

![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6302670.png)

![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)